molecular formula C23H36N6O5S B12329882 2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-

2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-

Cat. No.: B12329882
M. Wt: 508.6 g/mol
InChI Key: IYLPVOSBXVRRJZ-ZAWLATJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)- is a complex organic compound with a unique structure that includes a piperidine ring, a quinoline moiety, and various functional groups

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)- include other piperidine derivatives, quinoline derivatives, and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring, a quinoline moiety, and various functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(2R,4R)-1-[(2S)-5-(hydrazinylmethylideneamino)-2-[[(3R)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-15-8-10-29(19(12-15)23(31)32)22(30)18(6-4-9-25-14-27-24)28-35(33,34)20-7-3-5-17-11-16(2)13-26-21(17)20/h3,5,7,14-16,18-19,26,28H,4,6,8-13,24H2,1-2H3,(H,25,27)(H,31,32)/t15-,16-,18+,19-/m1/s1

InChI Key

IYLPVOSBXVRRJZ-ZAWLATJESA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=CNN)NS(=O)(=O)C2=CC=CC3=C2NC[C@@H](C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=CNN)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

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